molecular formula C20H16ClN3O3S2 B3401321 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide CAS No. 1040678-48-5

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide

Cat. No. B3401321
CAS RN: 1040678-48-5
M. Wt: 445.9 g/mol
InChI Key: GXMDVRRONAFNHT-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, an oxadiazole ring, a thiophene ring, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and thiophene rings would give the molecule a certain degree of rigidity, while the chlorophenyl and sulfonamide groups could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in various types of acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological targets. Given the presence of the sulfonamide group, it’s possible that this compound could act as an inhibitor of certain enzymes, similar to other sulfonamide-containing drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential biological effects. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Given the interesting structure of this compound and the functional groups it contains, it could be a promising candidate for further study. Potential areas of research could include exploring its synthesis, investigating its reactivity, and studying its potential biological activity .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-13-6-8-16(9-7-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)14-4-3-5-15(21)12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMDVRRONAFNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 2
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2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 5
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 6
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide

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